molecular formula C9H17N2O3P B2515633 diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate CAS No. 163626-86-6

diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate

Cat. No.: B2515633
CAS No.: 163626-86-6
M. Wt: 232.22
InChI Key: JZGPNLJWFFGNJK-UHFFFAOYSA-N
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Description

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is an organophosphorus compound with the molecular formula C9H17N2O3P. It is a liquid at room temperature and is known for its applications in various fields of chemistry and biology. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This structure imparts unique chemical properties to the compound, making it a valuable reagent in synthetic organic chemistry.

Biochemical Analysis

Biochemical Properties

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . For instance, pyrazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to modulate the activity of kinases, which are crucial for cell signaling pathways . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Additionally, the compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. For example, by inhibiting specific kinases, this compound can prevent the phosphorylation of transcription factors, thereby altering their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity . Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that the compound can maintain its activity for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, the compound can become toxic, leading to adverse effects such as cellular damage and organ toxicity . Studies have shown that the threshold for toxicity varies depending on the animal model and the route of administration .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . Additionally, the compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), influencing the redox state of the cell and affecting metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . For example, the compound may bind to albumin in the bloodstream, allowing it to be transported to different tissues . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

The synthesis of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyrazole derivative. One common method includes the use of 1-methyl-1H-pyrazole-5-carbaldehyde as a starting material. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then purified to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding phosphonate oxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding phosphine derivative.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonate oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate has several applications in scientific research:

Comparison with Similar Compounds

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

5-(diethoxyphosphorylmethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2O3P/c1-4-13-15(12,14-5-2)8-9-6-7-10-11(9)3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGPNLJWFFGNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=NN1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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